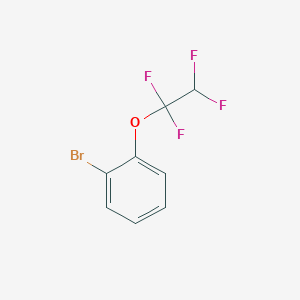
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aryne Route to Naphthalenes
- Aryne Chemistry : The synthesis and application of aryne intermediates demonstrate the utility of halogenated benzene derivatives in constructing complex aromatic compounds. For example, 1-bromo-2-(trifluoromethoxy)benzene, a compound closely related to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, was utilized to generate arynes which were then intercepted with furan to produce naphthalenes. This process underscores the strategic use of halogenated benzene derivatives in aryne chemistry, facilitating the synthesis of naphthalenes through cycloaddition and subsequent reductions or isomerizations (Schlosser & Castagnetti, 2001).
Functionalization of Benzenes
- Functionalization and Cross-Coupling Reactions : Functionalized benzenes are essential intermediates in organic synthesis. Studies show the development of efficient routes to bromo-, boryl-, and stannyl-functionalized benzenes, starting from bis(trimethylsilyl)benzenes. These methodologies highlight the significance of halogenated benzenes in preparing functionalized aromatic compounds for further application in Suzuki and Stille coupling reactions, showcasing the adaptability of such compounds in synthesizing variously substituted benzenes for material science and pharmaceutical applications (Reus et al., 2012).
Organometallic Synthesis
- Organometallic Precursors : The preparation and use of halogenated benzene derivatives, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, as starting materials for organometallic synthesis, are crucial. These compounds serve as versatile precursors for generating organometallic intermediates, demonstrating the broad applicability of halogenated benzenes in synthesizing complex organometallic frameworks for catalysis and materials science (Porwisiak & Schlosser, 1996).
Supramolecular Chemistry
- Supramolecular Structures : The crystal structures of halogenated benzene derivatives reveal their potential in forming supramolecular assemblies. These structures exhibit hydrogen bonding, π–π interactions, and halogen bonding, contributing to the understanding of molecular assemblies and their potential applications in designing new materials and molecular sensors (Stein et al., 2015).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene are currently unknown . More research is needed to determine the specific pathways this compound affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other chemicals might affect the action of this compound.
Propriétés
IUPAC Name |
1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSEHUUSPUFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2798940.png)
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)
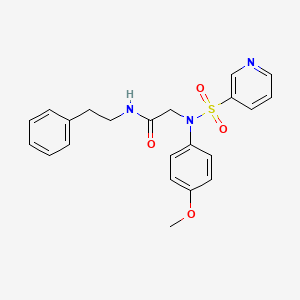
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole](/img/structure/B2798947.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)
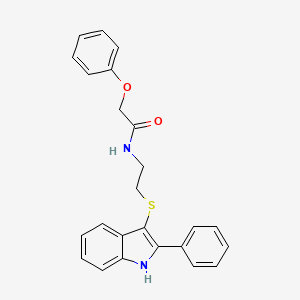
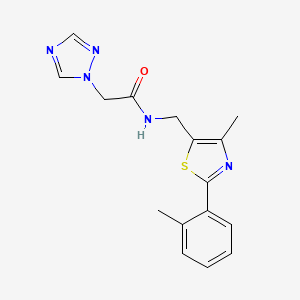
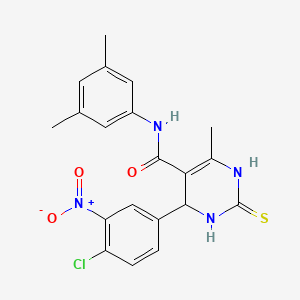
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

